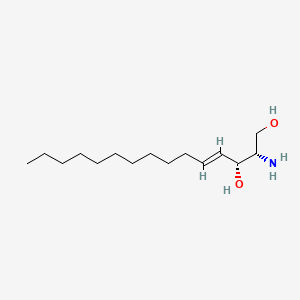
(E,2S,3R)-2-Aminopentadec-4-en-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2S-Amino-4E-pentadecene-1,3R-diol” is an organic compound with the empirical formula C15H31NO2 . It is also known by other names such as 15-Carbon-sphingosine, trans-D-erythro-2-Amino-4-pentadecene-1,3-diol, D-erythro-Sphingosine (d15:1), and D-erythro-Sphingosine C-15 .
Molecular Structure Analysis
The molecular structure of “2S-Amino-4E-pentadecene-1,3R-diol” is represented by the SMILES stringCCCCCCCCCCC\C=C\C@@HC@@HCO . This indicates that the molecule contains a long carbon chain with a double bond, an amino group, and two hydroxyl groups. Physical And Chemical Properties Analysis
“2S-Amino-4E-pentadecene-1,3R-diol” is a solid substance with a molecular weight of 257.41 . It is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Kältetoleranz bei Zitrusfrüchten
Sphingosin und Chlorogensäure reicherten sich nur bei Ichang papeda, einer kältetoleranten Zitrusart, deutlich an . Eine stärkere Anreicherung eines Spektrums an Metaboliten, insbesondere von Sphingosin und Chlorogensäure, fördert die Kältetoleranz bei kältetoleranten Zitrusarten .
Entzündung und Fibrose in der Niere
Sphingosin-1-Phosphat (S1P), ein Produkt des Sphingolipid-Katabolismus, ist ein pleiotropes Mediator, der an vielen Zellfunktionen beteiligt ist, und Medikamente, die auf die S1P-Signalübertragung abzielen, wurden zuvor insbesondere für Autoimmunerkrankungen untersucht . Lokale S1P-Signalübertragung in perivaskulären Zellen der Niere verstärkt Entzündungen und Fibrose .
Interner Standard in chromatographischen oder spektrometrischen Methoden
Sphingosin (d15:1) soll als interner Standard bei der Analyse von Sphingoidverbindungen mit chromatographischen oder spektrometrischen Methoden verwendet werden .
Wirkmechanismus
Target of Action
Sphingosine (d15:1) primarily targets the Sphingosine-1-phosphate receptors (S1PRs) . These receptors are expressed on the cell surface of many cells throughout the body, including the central nervous system (CNS) . Sphingosine also interacts with the Genome polyprotein in various organisms and the Glycolipid transfer protein in humans .
Mode of Action
Sphingosine (d15:1) is converted into sphingosine-1-phosphate (S1P) by the action of sphingosine kinases . S1P is a bioactive sphingolipid that regulates cellular functions such as proliferation and survival, migration, and adhesion by activating specific high-affinity G-protein-coupled receptors or by acting intracellularly .
Biochemical Pathways
Sphingosine is synthesized de novo starting with the condensation of the amino acid L-serine and palmitoyl-CoA, ending with the hydrolysis of ceramides . Two enzymes, sphingosine kinase 1 (SphK1) and SphK2, catalyze the ATP-dependent phosphorylation of the primary alcohol of sphingosine to form S1P . This S1P pathway has been targeted by the pharmaceutical industry, resulting in FDA-approved therapeutics for autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis (UC) .
Pharmacokinetics
It is known that sphingosine has high metabolic stability . In vivo studies with rats show that peak plasma levels of the compound are proportional to the oral dose, and the parent compound is eliminated with a half-life of approximately 8 hours .
Result of Action
The action of sphingosine (d15:1) and its derivative S1P has multiple effects at the molecular and cellular level. It regulates cell proliferation and survival, migration, cytoskeletal architecture, cell-to-cell contacts and adhesion, and calcium homeostasis . In the context of disease, sphingosine kinase inhibitors have shown therapeutic benefit in models of cancer, arthritis, inflammatory bowel diseases, and atherosclerosis .
Action Environment
The action of sphingosine (d15:1) can be influenced by environmental factors such as diet. Dietary lipids, particularly palmitate, are substrates for the biosynthesis of bioactive sphingolipids . Disturbed serum sphingolipid profiles have been observed in both type 1 and type 2 diabetes patients, suggesting that environmental factors may participate in this process .
Biochemische Analyse
Biochemical Properties
(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is sphingosine kinase, which phosphorylates sphingosine to form sphingosine-1-phosphate. This reaction is crucial for the regulation of cell growth and survival. Additionally, (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol interacts with ceramide synthase, which converts it into ceramide, a molecule involved in cell signaling and apoptosis .
Cellular Effects
(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sphingosine-1-phosphate, derived from (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol, is known to activate several signaling pathways, including the PI3K/Akt pathway, which promotes cell survival and proliferation . Additionally, (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol can induce apoptosis in certain cell types by increasing the levels of ceramide .
Molecular Mechanism
The molecular mechanism of (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol involves its interactions with various biomolecules. It binds to and activates sphingosine kinase, leading to the production of sphingosine-1-phosphate. This molecule then binds to its receptors on the cell surface, triggering downstream signaling pathways that regulate cell growth and survival . Additionally, (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol can inhibit protein kinase C, which is involved in regulating cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol is relatively stable under physiological conditions, but it can be degraded by specific enzymes, such as ceramidases . Long-term exposure to (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol has been shown to affect cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol vary with different dosages in animal models. At low doses, it can promote cell survival and proliferation by activating the PI3K/Akt pathway . At high doses, (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol can induce apoptosis by increasing ceramide levels . Toxic or adverse effects have been observed at very high doses, including disruptions in cellular metabolism and gene expression .
Metabolic Pathways
(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol is involved in several metabolic pathways. It is a key intermediate in the sphingolipid metabolism pathway, where it is converted into sphingosine-1-phosphate by sphingosine kinase or into ceramide by ceramide synthase . These metabolic pathways are crucial for regulating cell growth, differentiation, and apoptosis .
Transport and Distribution
Within cells and tissues, (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol is transported and distributed by specific transporters and binding proteins. It can be transported across cell membranes by ceramide transport proteins and is localized in various cellular compartments, including the plasma membrane and endoplasmic reticulum . The distribution of (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol within cells is essential for its function in cell signaling and metabolism .
Subcellular Localization
The subcellular localization of (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol is critical for its activity and function. It is primarily localized in the plasma membrane, where it interacts with cell surface receptors and signaling molecules . Additionally, (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol can be found in the endoplasmic reticulum and Golgi apparatus, where it is involved in the synthesis and transport of sphingolipids . Post-translational modifications, such as phosphorylation, can also influence its localization and function .
Eigenschaften
IUPAC Name |
(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3/b12-11+/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQIYZIHZCLRSR-AMXOMPAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






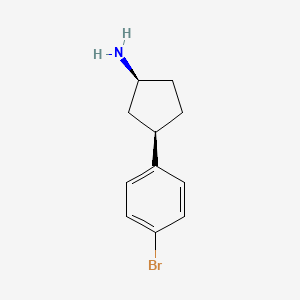
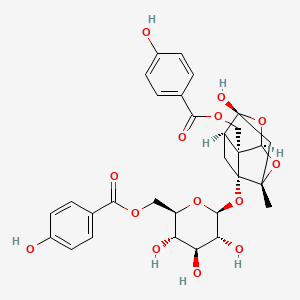


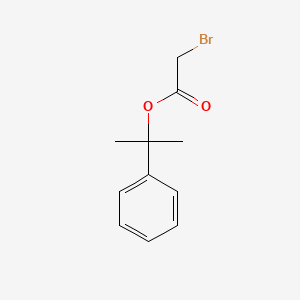
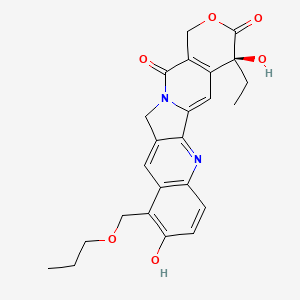
![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)